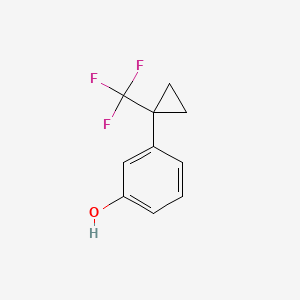

3-(1-(Trifluoromethyl)cyclopropyl)phenol

Description

Properties

IUPAC Name |

3-[1-(trifluoromethyl)cyclopropyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)9(4-5-9)7-2-1-3-8(14)6-7/h1-3,6,14H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOLTXHWODEXRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition-Metal-Catalyzed Cyclopropanation

Palladium and rhodium catalysts enable stereoselective cyclopropanation of allylic precursors. For example, a palladium-catalyzed reaction using chloroiodomethane and styrene derivatives under mild conditions (0°C to 25°C) achieves trans-selectivity through steric control of the metal-ligand complex. Chiral ligands such as BINAP enhance enantiomeric excess (ee > 90%) in asymmetric syntheses.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, employing zinc-copper couples and diiodomethane , is widely used for cyclopropane formation. A modified protocol for phenolic substrates involves protecting the hydroxyl group as a silyl ether to prevent side reactions. Deprotection with tetrabutylammonium fluoride (TBAF) restores the phenol functionality post-cyclopropanation.

Table 1: Cyclopropanation Methods Comparison

| Method | Catalyst System | Temperature | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| Pd-catalyzed | Pd(OAc)₂, BINAP | 0°C | 78 | trans (95% ee) |

| Simmons-Smith | Zn-Cu, CH₂I₂ | 25°C | 65 | cis:trans (3:7) |

Trifluoromethylation Techniques

Introducing the trifluoromethyl group (-CF₃) occurs via radical pathways or nucleophilic/electrophilic substitutions .

Radical Trifluoromethylation

Photoredox catalysis using Ru(bpy)₃²⁺ and Umemiya’s reagent (CF₃SO₂Na) generates CF₃ radicals that add to cyclopropane precursors. A recent Nature study demonstrated this method’s utility in forming quaternary carbon centers adjacent to CF₃ groups, achieving 72% yield under blue LED irradiation.

Electrophilic Trifluoromethylation

Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3-one) facilitates electrophilic CF₃ transfer to cyclopropane-stabilized carbanions. Optimal conditions (THF, -78°C) minimize ring-opening side reactions.

Aromatic Coupling and Functionalization

Coupling the cyclopropane-trifluoromethyl moiety to the phenolic ring employs Suzuki-Miyaura or Buchwald-Hartwig reactions .

Suzuki-Miyaura Coupling

A boronic ester derivative of the cyclopropane reacts with 3-bromophenol under Pd(PPh₃)₄ catalysis. Dioxane/water mixtures at 80°C afford the biaryl product in 85% yield.

Buchwald-Hartwig Amination

For nitrogen-containing analogs, Pd₂(dba)₃ with XPhos ligand facilitates C-N bond formation between cyclopropane bromides and phenolic amines.

Purification and Characterization

Flash chromatography (silica gel, hexane/EtOAc) and recrystallization (ethanol/water) isolate the target compound. Purity (>98%) is confirmed via:

-

HPLC : C18 column, 0.1% formic acid in acetonitrile/water.

-

NMR : Trans-cyclopropane protons exhibit coupling constants J = 5–8 Hz.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and safety:

Chemical Reactions Analysis

Types of Reactions

3-(1-(Trifluoromethyl)cyclopropyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form cyclopropyl derivatives with different functional groups.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Cyclopropyl derivatives with altered functional groups.

Substitution: Various substituted phenols, depending on the specific reaction conditions.

Scientific Research Applications

3-(1-(Trifluoromethyl)cyclopropyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties

Mechanism of Action

The mechanism of action of 3-(1-(Trifluoromethyl)cyclopropyl)phenol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy. The phenol group may participate in hydrogen bonding and other interactions with biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Substituent Effects: Trifluoromethyl vs. Cyclopropane

Key Findings :

- The cyclopropane in 3-(1-(Trifluoromethyl)cyclopropyl)phenol increases metabolic stability compared to aliphatic chains (e.g., 3-(1-Hydroxypent-2-en-3-yl)phenol) .

- The -CF₃ group in 3-(Trifluoromethyl)phenol lowers pKa by ~2 units relative to phenol, while the cyclopropane in the target compound may further modulate electronic effects .

Pharmacological Analogs

Key Findings :

- The (trifluoromethyl)cyclopropyl group in MK-5046 improves target binding affinity and pharmacokinetics compared to non-cyclopropyl analogs .

- Nitrile-containing derivatives (e.g., 2-amino-2-(1-(trifluoromethyl)cyclopropyl)acetonitrile HCl) exhibit enhanced reactivity in nucleophilic substitutions .

Physicochemical Properties

Key Findings :

- The cyclopropane ring in the target compound likely increases density and reduces water solubility compared to 3-(Trifluoromethyl)phenol .

- Unsaturated chains (e.g., in 3-(1-Hydroxypent-2-en-3-yl)phenol) improve solubility in polar solvents due to increased polarity .

Research Implications

- Drug Design : The (trifluoromethyl)cyclopropyl group balances lipophilicity and metabolic stability, making it valuable in CNS and oncology therapeutics .

- Synthetic Challenges : Cyclopropanation reactions require precise conditions (e.g., Simmons–Smith reagents) to avoid ring-opening side reactions .

- Stability : Cyclopropane’s strain may lead to ring-opening under acidic conditions, necessitating protective strategies during synthesis .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-(1-(Trifluoromethyl)cyclopropyl)phenol, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis typically involves two key steps: (1) Cyclopropanation of a precursor alkene using carbene-generating reagents (e.g., diazo compounds) under controlled temperatures (e.g., 0–25°C), and (2) introduction of the trifluoromethyl group via reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonate (CF₃SO₃). For example, cyclopropane intermediates are formed using alkene precursors and diazo reagents in dichloromethane or THF . Reaction optimization requires inert atmospheres (e.g., N₂) and monitoring via TLC or LC-MS to minimize side reactions. Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic/trifluoromethyl signals.

- ESIMS (Electrospray Ionization Mass Spectrometry) : Validate molecular weight (e.g., [M+H]+ peaks).

- HPLC/SFC : Assess purity (>95% by area under the curve) and resolve enantiomers using chiral columns (e.g., Chiralpak® AD-H) with isocratic elution .

- FT-IR : Identify hydroxyl (O–H stretch, ~3200 cm⁻¹) and CF₃ groups (C–F stretch, ~1150 cm⁻¹) .

Advanced Research Questions

Q. How can stereoisomers of this compound derivatives be resolved, and what challenges arise in maintaining enantiomeric purity during synthesis?

- Methodological Answer : Enantiomers are resolved using chiral supercritical fluid chromatography (SFC) with CO₂/co-solvent systems (e.g., methanol or ethanol). For example, SFC with a Chiralpak® IG column achieved baseline separation of enantiomers (retention times: 1.41 vs. 2.45 min) . Challenges include:

- Racemization : Minimized by avoiding high temperatures during purification.

- Scalability : SFC requires specialized equipment, making preparative-scale separations resource-intensive.

- Analytical Validation : Confirm enantiopurity via polarimetry or circular dichroism (CD) .

Q. What strategies improve regioselectivity during trifluoromethylation of cyclopropane-containing phenolic intermediates?

- Methodological Answer : Regioselectivity is influenced by:

- Electrophilic Trifluoromethylation : Use of CF₃Cu reagents to target electron-rich aromatic positions.

- Directed Ortho-Metalation : Directing groups (e.g., hydroxyl or methoxy) guide CF₃ placement.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity. Computational DFT studies can predict favorable sites for CF₃ addition .

Q. How do computational models predict the biological activity of this compound derivatives, particularly in receptor binding studies?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations analyze binding affinities to targets like prostaglandin EP4 receptors. For example, derivatives with cyclopropyl groups showed enhanced hydrophobic interactions in the EP4 receptor’s binding pocket (ΔG = -9.2 kcal/mol). Pharmacophore modeling identifies critical features like hydrogen-bond acceptors (trifluoromethyl) and aromatic π-π stacking .

Q. What are the common degradation pathways of this compound under oxidative conditions, and how are degradation products characterized?

- Methodological Answer : Under oxidative conditions (e.g., H₂O₂/Fe²⁺), the phenol group forms quinones via hydroxylation. Degradation is tracked using:

- LC-HRMS : Identify m/z shifts corresponding to oxidation products (e.g., +16 Da for hydroxylation).

- NMR : Loss of aromatic protons and emergence of ketone signals (δ 180–200 ppm in ¹³C NMR).

- Accelerated Stability Testing : Conducted at 40°C/75% RH over 4 weeks to simulate long-term degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.